molecular formula C19H14Cl2N2O2 B2385771 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-37-1

1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2385771
CAS No.: 899754-37-1
M. Wt: 373.23
InChI Key: IUXRYBBPXMICKH-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and 3-chlorophenylamine.

    Formation of Intermediate: The 3-chlorobenzyl chloride reacts with 3-chlorophenylamine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the dihydropyridine ring.

    Oxidation: The dihydropyridine ring is then oxidized to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-(3-chlorobenzyl)piperazine
  • 1-(3-chlorobenzyl)-1-methyl-3-phenylurea
  • 1-(3-chlorobenzyl)-3-phenyl-2-thiourea

Uniqueness: 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-14-5-1-4-13(10-14)12-23-9-3-8-17(19(23)25)18(24)22-16-7-2-6-15(21)11-16/h1-11H,12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXRYBBPXMICKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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